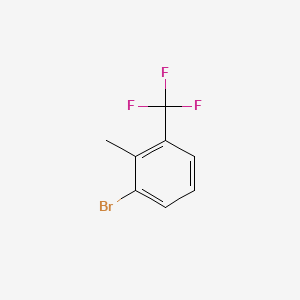

1-Bromo-2-methyl-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-2-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFKTZQGAWXNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379624 | |

| Record name | 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69902-83-6 | |

| Record name | 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Electrophilic Bromination Using 1,3-Dibromo-5,5-Dimethylhydantoin

Reaction Mechanism and Selectivity

Electrophilic bromination of 2-methyl-3-(trifluoromethyl)benzene proceeds via generation of bromonium ions (Br⁺) from DBDMH in concentrated sulfuric acid. The trifluoromethyl group’s strong electron-withdrawing effect directs electrophilic attack to the ortho position relative to the methyl group, ensuring regioselective bromination at the 1-position. Computational studies suggest that the methyl group’s steric bulk further stabilizes the transition state through hyperconjugative interactions, reducing polybromination byproducts.

Optimized Protocol

- Reagents : DBDMH (1.05 equiv), concentrated H₂SO₄ (3.0 equiv), CH₂Cl₂ (solvent)

- Conditions : 35°C, 24–36 h under N₂ atmosphere

- Workup : Sequential washing with NaHCO₃ (sat.), sulfamic acid (5%), and H₂O; drying over MgSO₄

- Yield : 92–97% (GC-MS purity >95%)

Critical Parameters :

Multi-Step Synthesis from p-Toluenesulfonic Acid

Synthetic Pathway

This route involves six stages, leveraging sulfonic acid as a directing and protecting group:

- Nitration : p-Toluenesulfonic acid → 3-nitro-4-methylbenzenesulfonic acid (H₂SO₄/HNO₃, 30–40°C, 92% yield).

- Bromination : 3-Nitro-4-methylbenzenesulfonic acid → 3-nitro-4-methyl-5-bromobenzenesulfonic acid (Br₂/CH₃COOH, 70°C, 84% yield).

- Desulfonation : Hydrolytic removal of sulfonic acid group → 2-nitro-6-bromotoluene (H₃PO₄/H₂O, reflux, 78% yield).

- Trichloromethylation : Halogen exchange (Br → CCl₃) using CCl₄/AlCl₃ (110°C, 72% yield).

- Fluorination : Conversion of CCl₃ to CF₃ via HF/pyridine (140°C, 89% yield).

- Bromination : Sandmeyer reaction on 2-methyl-3-trifluoromethylaniline (NaNO₂/HBr, CuBr, 0–5°C, 81% yield).

Key Advantages

- Cost Efficiency : p-Toluenesulfonic acid is inexpensive and commercially available.

- Scalability : Each step employs standard industrial equipment, enabling batch production.

Limitations :

Comparative Analysis of Methods

Industrial-Scale Considerations

Emerging Methodologies

Photocatalytic Bromination

Preliminary studies show visible-light-mediated bromination using N-bromosuccinimide (NBS) and TiO₂ catalysts achieves 88% yield at 25°C, avoiding strong acids. This method remains experimental but offers green chemistry potential.

Directed ortho-Metalation (DoM)

Lithiation of 2-methyl-3-(trifluoromethyl)benzene with LDA followed by quenching with Br₂ provides a regioselective alternative (82% yield), though sensitivity to moisture limits industrial adoption.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of 2-methyl-3-(trifluoromethyl)anisole.

Coupling: Formation of biaryl compounds.

Reduction: Formation of 2-methyl-3-(trifluoromethyl)benzene.

Scientific Research Applications

1-Bromo-2-methyl-3-(trifluoromethyl)benzene is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.

Medicine: This compound is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can participate in various chemical reactions, such as electrophilic aromatic substitution and nucleophilic aromatic substitution, allowing the compound to modify biological molecules and pathways. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

- 1-Bromo-3-(trifluoromethyl)benzene

- 1-Bromo-4-(trifluoromethyl)benzene

- 2-Bromo-3-(trifluoromethyl)toluene

Comparison: 1-Bromo-2-methyl-3-(trifluoromethyl)benzene is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

1-Bromo-2-methyl-3-(trifluoromethyl)benzene, also known by its CAS number 69902-83-6, is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : CHBrF

- Molecular Weight : 239.03 g/mol

- Purity : Specifications vary; typically high purity for research applications.

- Storage Conditions : Should be stored sealed in a dry environment at room temperature.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives of benzene rings with trifluoromethyl groups have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that a related compound accelerated apoptosis in MCF cell lines with an IC value of approximately 25.72 ± 3.95 μM .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicated that certain derivatives exhibited strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 8 mg/mL for specific derivatives .

Enzyme Inhibition

This compound may also act as an inhibitor for various enzymes involved in cancer progression and bacterial resistance mechanisms. For example, studies on similar compounds have indicated their effectiveness as inhibitors of Janus kinases (JAKs), which are critical in signaling pathways related to cancer and immune responses .

Study 1: Anticancer Effects on Glioblastoma Cells

A study evaluated the effects of a related trifluoromethyl-substituted benzene derivative on glioblastoma cells. The results showed significant inhibition of tumor growth in vivo, suggesting that the trifluoromethyl group enhances the compound's bioactivity against aggressive cancer types .

Study 2: Antibacterial Efficacy

In another investigation, a series of trifluoromethyl-substituted compounds were tested against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, with MIC values demonstrating effectiveness comparable to established antibiotics .

Table 1: Biological Activity Summary of Related Compounds

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-2-methyl-3-(trifluoromethyl)benzene, and how do reaction conditions influence product purity?

Methodological Answer: The compound can be synthesized via bromination of 2-methyl-3-(trifluoromethyl)benzene using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media, which achieves selective bromination at the ortho position . Alternatively, bromination with Br₂ in the presence of Fe or AlBr₃ catalysts offers a scalable approach but requires precise temperature control (0–20°C) to minimize polybromination byproducts . Purity optimization involves post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and characterization via GC-MS to confirm >95% purity.

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: The methyl group (2-CH₃) appears as a singlet (~δ 2.5 ppm), while the aromatic protons show splitting patterns dependent on substituent proximity. The trifluoromethyl (-CF₃) group deshields adjacent protons, shifting signals upfield .

- ¹⁹F NMR: The -CF₃ group resonates as a sharp singlet near δ -60 to -65 ppm, confirming its electronic environment .

- Mass Spectrometry: The molecular ion peak [M]⁺ at m/z 239 (C₈H₆BrF₃) and fragment peaks (e.g., loss of Br or CF₃) validate the structure .

Q. What are the common side reactions during the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Polybromination: Occurs due to excess Br₂ or prolonged reaction times. Mitigation involves stoichiometric control of brominating agents and monitoring via TLC .

- Hydrolysis of -CF₃: Acidic conditions may hydrolyze -CF₃ to -COOH. Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent moisture ingress .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The 2-methyl group creates steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) improves yields .

- Electronic Effects: The electron-withdrawing -CF₃ group activates the bromine for nucleophilic aromatic substitution (SNAr) but deactivates the ring toward electrophilic attacks. Computational studies (DFT) can predict regioselectivity in such reactions .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Contradictory NMR Coupling: Ambiguous splitting patterns in crowded aromatic regions can be resolved using 2D NMR techniques (e.g., COSY, NOESY) to assign adjacent protons .

- Mass Spectral Ambiguity: High-resolution mass spectrometry (HRMS) or isotopic labeling (e.g., ¹³C) clarifies fragment assignments, especially for isomers .

Q. What strategies optimize the use of this compound in synthesizing phthalocyanine derivatives for optoelectronic applications?

Methodological Answer:

- Functionalization: The bromine atom serves as a reactive site for introducing substituents via Ullmann or Buchwald-Hartwig couplings. For example, coupling with ethynyl groups enables π-extension for enhanced conductivity .

- Coordination Chemistry: Metallophthalocyanines are synthesized by reacting the brominated precursor with metal salts (e.g., ZnCl₂) in DMF at 120°C. UV-Vis and cyclic voltammetry validate electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.